Mutated Epidermal Growth Factor Receptor-Inhibitor 2, commonly referred to as Mutated EGFR-IN-2, is a small molecule designed to selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR). The epidermal growth factor receptor is a critical protein involved in the regulation of cell growth and division. Mutations in the EGFR gene are frequently associated with various cancers, particularly non-small cell lung cancer (NSCLC). The most common mutations include deletions in exon 19 and the L858R point mutation in exon 21, which lead to constitutive activation of the receptor and increased tumor proliferation .
Mutated EGFR-IN-2 specifically targets these mutant forms, aiming to block their signaling pathways while sparing the wild-type receptor. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in patients with EGFR-mutant tumors .
The mechanism of action for Mutated EGFR-IN-2 involves binding to the ATP-binding site of the mutated EGFR, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules that promote cell survival and proliferation. The binding affinity and specificity are influenced by the structural characteristics of the mutations present in the receptor .
Key reactions include:
Mutated EGFR-IN-2 exhibits potent biological activity against various EGFR mutants. Preclinical studies have demonstrated its ability to:
Synthesis of Mutated EGFR-IN-2 involves several key steps:
Interaction studies have revealed important insights into how Mutated EGFR-IN-2 engages with its target:
Several compounds exhibit similar mechanisms or target mutated forms of epidermal growth factor receptor. A comparison highlights their unique features:
| Compound Name | Targeted Mutations | Mechanism of Action | Unique Features |
|---|---|---|---|
| Gefitinib | L858R, Exon 19 Deletions | Competitive inhibitor at ATP-binding site | First-generation inhibitor; resistance common |
| Erlotinib | L858R, Exon 19 Deletions | Competitive inhibitor at ATP-binding site | Similar profile to gefitinib; less effective against T790M |
| Osimertinib | T790M | Irreversible inhibitor | Third-generation; effective against T790M |
| Afatinib | Various mutations | Irreversible pan-HER inhibitor | Broad spectrum; targets multiple ErbB family members |
| Dacomitinib | L858R, Exon 19 Deletions | Irreversible inhibitor | Potent against both sensitive and resistant mutations |
Mutated EGFR-IN-2 stands out due to its selective targeting of specific mutated forms while minimizing effects on wild-type receptors. This selectivity may provide a therapeutic advantage over broader inhibitors that can affect normal cellular functions.
Mutated EGFR-IN-2 possesses the molecular formula C29H35FN8O3 with a molecular weight of 562.64 grams per mole [2] [20]. The compound is assigned Chemical Abstracts Service number 2050906-97-1, providing a unique identifier for this specific molecular entity [2] [20]. The canonical Simplified Molecular Input Line Entry System notation for Mutated EGFR-IN-2 is C=CC(NC1=CC(NC2=NC=CC(N3C4=CC=C(F)C=C4N(C(C)C)C3=O)=N2)=C(OC)C=C1N(CCN(C)C)C)=O, which encodes the complete structural information of the molecule [2].
The International Union of Pure and Applied Chemistry nomenclature for this compound is N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(5-fluoro-2-oxo-3-propan-2-ylbenzimidazol-1-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide [25]. This systematic name reflects the complex multi-ring structure incorporating a pyrimidine core, benzimidazole moiety, and various functional groups that contribute to its biological activity [25].
The structural architecture of Mutated EGFR-IN-2 centers around a 2,4-disubstituted pyrimidine framework that serves as the primary pharmacophore [11]. The pyrimidine ring functions as an adenosine triphosphate-binding site anchor, facilitating interaction with the kinase hinge region [11]. A 5-fluoro-2-oxo-3-propan-2-ylbenzimidazol-1-yl moiety is attached to the pyrimidine core, providing hydrophobic pocket interactions essential for binding affinity [25]. The fluorine substituent at position 5 of the benzimidazole ring enhances binding affinity through favorable electronic interactions [25].
Additional structural features include a methoxy group at position 4 of the aniline ring, which contributes to solubility enhancement [25]. The N,N-dimethylethylamino side chain improves membrane permeability characteristics [25]. A prop-2-enamide reactive group provides potential for covalent interactions with target residues [25]. The isopropyl substituent on the benzimidazole nitrogen offers steric optimization for improved selectivity [25].
Table 1: Chemical Identity and Properties of Mutated EGFR-IN-2
| Property | Value |
|---|---|
| Chemical Name | Mutated EGFR-IN-2 |
| Alternative Name | Compound 91 |
| Patent Reference | WO2017036263A1 |
| CAS Number | 2050906-97-1 |
| Molecular Formula | C29H35FN8O3 |
| Molecular Weight (g/mol) | 562.64 |
| Canonical SMILES | C=CC(NC1=CC(NC2=NC=CC(N3C4=CC=C(F)C=C4N(C(C)C)C3=O)=N2)=C(OC)C=C1N(CCN(C)C)C)=O |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C |
| Target Specificity | Mutant-selective EGFR inhibitor |
| IC50 L858R/T790M (nM) | <1 |
| Class of Compound | 2,4-di-(nitrogen containing group) substituted pyrimidine |
Table 2: Structural Components and Their Functions
| Component | Chemical Function | Structural Role |
|---|---|---|
| Core Scaffold | 2,4-disubstituted pyrimidine framework | Primary pharmacophore |
| Pyrimidine Ring | ATP-binding site anchor | Kinase hinge region binding |
| Benzimidazole Moiety | 5-fluoro-2-oxo-3-propan-2-ylbenzimidazol-1-yl moiety | Hydrophobic pocket interaction |
| Fluoro Substituent | Fluorine at position 5 of benzimidazole | Enhanced binding affinity |
| Methoxy Group | Methoxy at position 4 of aniline ring | Solubility enhancement |
| Dimethylamino Side Chain | N,N-dimethylethylamino chain | Membrane permeability |
| Acrylamide Group | Prop-2-enamide reactive group | Potential covalent interaction |
| Isopropyl Substituent | Isopropyl on benzimidazole nitrogen | Steric optimization |
The synthetic methodology for Mutated EGFR-IN-2 described in patent WO2017036263A1 involves the preparation of 2,4-di-(nitrogen containing group) substituted pyrimidine compounds [2]. The patent documentation indicates that the compound is part of a broader class of epidermal growth factor receptor modulators designed for treating cancer through selective inhibition of mutant epidermal growth factor receptor variants [2].
The synthetic approach utilizes pyrimidine derivatives as the central scaffold, with strategic substitution patterns at the 2 and 4 positions to achieve the desired selectivity profile [11]. The synthesis incorporates nitrogen-containing heterocyclic systems, specifically targeting the development of compounds that can effectively inhibit both single-mutant and double-mutant epidermal growth factor receptor forms while maintaining reduced activity against wild-type epidermal growth factor receptor [2] [4].
The patent describes the general preparation method involving condensation reactions of appropriately substituted starting materials, followed by functional group modifications to introduce the required substituents [31]. The synthetic strategy emphasizes the importance of maintaining the integrity of the pyrimidine core while incorporating the benzimidazole moiety and other functional groups necessary for biological activity [31].
The fluorine incorporation at the benzimidazole position represents a critical synthetic challenge, requiring careful selection of fluorinating agents and reaction conditions to achieve regioselective substitution [31]. The introduction of the dimethylamino side chain involves nucleophilic substitution reactions using appropriately protected intermediates [31].
The synthesis of Mutated EGFR-IN-2 requires several key intermediate compounds that serve as building blocks for the final molecular architecture [31]. The primary intermediate involves the formation of the 2,4-disubstituted pyrimidine core, which requires optimization of reaction conditions to achieve high yield and purity [31]. This intermediate synthesis typically involves condensation reactions between appropriately substituted pyrimidine precursors and amine derivatives [31].
The benzimidazole intermediate represents another crucial synthetic component, requiring careful optimization of cyclization conditions [33]. The formation of the 5-fluoro-2-oxo-3-propan-2-ylbenzimidazole moiety involves multi-step synthesis starting from fluorinated aniline derivatives [33]. The cyclization step requires precise temperature control and reaction time optimization to prevent side product formation [33].
Reaction optimization studies focus on several critical parameters including reaction temperature, solvent selection, catalyst choice, and reaction time [34]. Temperature optimization typically involves screening ranges from ambient temperature to elevated conditions, with particular attention to preventing thermal degradation of sensitive functional groups [34]. Solvent optimization considers both reaction efficiency and product isolation requirements, with dimethyl sulfoxide and other polar aprotic solvents often providing optimal results [34].
The coupling reaction between the pyrimidine core and benzimidazole moiety requires careful optimization of coupling agents and reaction conditions [34]. The use of peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N,N-diisopropylethylamine has been explored for similar synthetic transformations [34]. Reaction monitoring using high-performance liquid chromatography ensures optimal conversion and minimal impurity formation [34].
Purification strategies for intermediate compounds involve silica gel chromatography with carefully optimized mobile phase compositions [32]. The use of gradient elution systems allows for effective separation of desired products from synthetic byproducts [32]. Recrystallization techniques using appropriate solvent systems provide additional purification when required [32].
Table 3: EGFR Mutant Selectivity Profile
| EGFR Variant | Inhibitory Activity | Clinical Relevance |
|---|---|---|
| Wild-type EGFR | Moderate (specific IC50 not provided) | Reduced off-target effects |
| Single-mutant T790M | Potent inhibition | Resistance mutation targeting |
| L858R/T790M double mutant | <1 nM | Primary therapeutic target |
| ex19del/T790M double mutant | Active (specific value not provided) | Primary therapeutic target |
| L858R single mutant | Suppressed activity | Gain-of-function mutation |
| ex19del single mutant | Suppressed activity | Gain-of-function mutation |
The optimization of final coupling reactions involves systematic evaluation of reaction parameters to maximize yield while minimizing formation of unwanted regioisomers [34]. The use of automated flow reactor systems has demonstrated potential for achieving optimal reaction conditions through continuous optimization algorithms [34]. These systems combine online analysis with evolutionary feedback algorithms to rapidly identify optimal synthetic conditions [34].
The binding kinetics of Mutated Epidermal Growth Factor Receptor Inhibitor-2 demonstrate a unique noncovalent irreversible mechanism that distinguishes it from traditional covalent inhibitors. Unlike classical covalent inhibitors that form permanent bonds with cysteine 797, this compound exhibits prolonged target engagement through enhanced noncovalent interactions [3] [4].
Research indicates that noncovalent irreversible inhibitors can achieve extended residence times through optimized binding affinity and reduced dissociation rates. The residence time, defined as the reciprocal of the dissociation rate constant, represents a critical parameter for therapeutic efficacy [5] [6]. For Mutated Epidermal Growth Factor Receptor Inhibitor-2, the noncovalent irreversible binding mechanism provides sustained inhibition of mutant epidermal growth factor receptor variants while maintaining selectivity.
The compound demonstrates exceptional binding kinetics against threonine 790 methionine single mutants and double mutants containing both leucine 858 arginine/threonine 790 methionine and exon 19 deletion/threonine 790 methionine combinations. The inhibitory concentration 50 values of less than 1 nanomolar against these variants indicate high-affinity binding interactions [1] [7] [2].
The binding mechanism involves multiple noncovalent interactions within the adenosine triphosphate binding pocket. The compound's pyridinyl core forms hydrogen bonds with methionine 793 in the hinge region, while the benzimidazole moiety establishes favorable hydrophobic contacts with the gatekeeper methionine 790 residue [8] [9]. These interactions contribute to the compound's ability to overcome the increased adenosine triphosphate affinity associated with the threonine 790 methionine mutation.
The selectivity profile of Mutated Epidermal Growth Factor Receptor Inhibitor-2 demonstrates remarkable specificity for clinically relevant epidermal growth factor receptor mutations. The compound exhibits potent inhibition of single-mutant epidermal growth factor receptor containing threonine 790 methionine and double-mutant epidermal growth factor receptor variants including leucine 858 arginine/threonine 790 methionine and exon 19 deletion/threonine 790 methionine combinations [1] [7] [2].
The threonine 790 methionine mutation, located at the gatekeeper position, represents the most common mechanism of acquired resistance to first-generation epidermal growth factor receptor tyrosine kinase inhibitors. This mutation increases adenosine triphosphate binding affinity by more than ten-fold, effectively competing with adenosine triphosphate-competitive inhibitors [8] [10]. However, Mutated Epidermal Growth Factor Receptor Inhibitor-2 maintains high potency against these resistant variants through its unique binding mode and enhanced noncovalent interactions.
The leucine 858 arginine mutation, found in exon 21, represents one of the most common activating mutations in non-small cell lung cancer. This mutation stabilizes the active conformation of the kinase domain while reducing adenosine triphosphate affinity, creating a therapeutic window for selective inhibition [8] [11]. The compound demonstrates excellent activity against leucine 858 arginine single mutants and leucine 858 arginine/threonine 790 methionine double mutants.
Exon 19 deletions, particularly the common deletion encompassing amino acids 746-750, account for approximately 45% of all epidermal growth factor receptor mutations in non-small cell lung cancer [12] [13]. These deletions destabilize the inactive conformation of the kinase domain, leading to constitutive activation. Mutated Epidermal Growth Factor Receptor Inhibitor-2 shows significant activity against exon 19 deletion mutants and exon 19 deletion/threonine 790 methionine double mutants [1] [7].
The selectivity mechanism involves differential binding affinities between mutant and wild-type epidermal growth factor receptor variants. Structural analysis reveals that the compound exploits conformational differences between mutant and wild-type receptors to achieve selectivity. The presence of methionine at position 790 creates a hydrophobic environment that favors binding of the compound's aromatic substituents [9] [11].
The inhibition of epidermal growth factor receptor autophosphorylation represents the primary mechanism by which Mutated Epidermal Growth Factor Receptor Inhibitor-2 exerts its therapeutic effects. Autophosphorylation of specific tyrosine residues in the carboxy-terminal tail of epidermal growth factor receptor initiates multiple downstream signaling cascades that regulate cell proliferation, survival, and migration [14] [15] [16].
The compound effectively inhibits phosphorylation of key tyrosine residues including tyrosine 1068, tyrosine 1173, and tyrosine 1148. Tyrosine 1068 serves as a docking site for growth factor receptor-bound protein 2 and GRB2-associated binder 1, leading to activation of the mitogen-activated protein kinase/extracellular signal-regulated kinase and phosphatidylinositol 3-kinase/protein kinase B pathways [16] [17]. These pathways are crucial for cell proliferation and survival signaling.
Tyrosine 1173 phosphorylation recruits Src homology 2 domain-containing proteins, particularly Shc, which subsequently activates the mitogen-activated protein kinase cascade through growth factor receptor-bound protein 2 and son of sevenless complex formation [16] [18]. This phosphorylation site is particularly important for cell migration and invasive behavior.
Tyrosine 1148 represents the major autophosphorylation site and binds to Shc adaptor proteins, contributing to mitogen-activated protein kinase activation [18] [19]. The phosphorylation of this site is typically the most abundant among all epidermal growth factor receptor tyrosine phosphorylation events.
The compound also affects phosphorylation of tyrosine 992, which binds to phospholipase C-γ1 and is uniquely important for calcium signaling and cell motility [20] [17]. This phosphorylation site occupies a special position proximal to the kinase domain and may be phosphorylated through a cis mechanism rather than the typical trans-phosphorylation observed for other sites [18].
By inhibiting these autophosphorylation events, Mutated Epidermal Growth Factor Receptor Inhibitor-2 effectively blocks the propagation of oncogenic signals downstream of mutant epidermal growth factor receptor. This leads to decreased activation of survival pathways, cell cycle arrest, and ultimately apoptosis in epidermal growth factor receptor-dependent cancer cells [15] [21].
The downstream signaling inhibition extends to multiple pathways including the RAS/RAF/MEK/ERK cascade, which controls gene transcription and cell cycle progression from G1 to S phase [15] [22]. The phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway, responsible for cell survival and growth, is also significantly impaired [15] [23].
Additionally, the compound affects the JAK/STAT pathway, which mediates transcriptional responses to growth factors and cytokines [15] [21]. The inhibition of epidermal growth factor receptor autophosphorylation prevents recruitment and activation of signal transducers and activators of transcription proteins, thereby blocking their nuclear translocation and transcriptional activity.